molecular formula C8H18Cl2Si B097598 Silane, dichloroheptylmethyl- CAS No. 18395-93-2

Silane, dichloroheptylmethyl-

Cat. No. B097598
CAS RN: 18395-93-2
M. Wt: 213.22 g/mol
InChI Key: LFHKZPRSRNZHDM-UHFFFAOYSA-N
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Description

The compound "Silane, dichloroheptylmethyl-" is not directly mentioned in the provided papers. However, the papers discuss various silane compounds and their synthesis, which can provide insights into the general chemistry of silanes, including those with chloromethyl groups and other functional groups attached to silicon atoms. Silanes are silicon-based compounds that have a variety of applications in synthetic chemistry due to their ability to form bonds with a wide range of other elements and functional groups .

Synthesis Analysis

The synthesis of multifunctional (chloromethyl)silanes is described, where coupling reactions between (chloromethyl)lithium and chlorosilanes are used to produce compounds with multiple SiCH2Cl moieties . This method is versatile and can be applied to a wide range of chlorosilanes, including those with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl . The synthesis of axially chiral (allenylmethyl)silanes through a Pd-catalyzed asymmetric reaction is another example of the synthetic versatility of silane compounds .

Molecular Structure Analysis

The molecular structures of synthesized silanes are characterized using NMR studies (1H, 13C, 29Si) and, in some cases, single-crystal X-ray diffraction . The structural characterization of poly(silylenemethylene), a polymer analog of polyethylene with silicon in the backbone, was performed using high-resolution NMR spectroscopy, which provided detailed information about the main-chain species, end groups, and branch sites .

Chemical Reactions Analysis

Silanes can undergo a variety of chemical reactions. For instance, trimethyl(trihalomethyl)silanes can react with potassium fluoride to yield dihalocyclopropanes with olefins . The 1,1-ethylboration of alkyn-1-yl-(dichloro)silanes leads to alkenes with dichlorosilyl and diethylboryl groups, demonstrating the reactivity of silanes towards borylation . Additionally, silanols and silanediols have been evaluated as inhibitors of angiotensin-converting enzyme (ACE), indicating the potential biological activity of silane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of silanes are influenced by their molecular structure and the functional groups attached to the silicon atom. The papers describe the synthesis and characterization of various silane compounds, which can provide insights into their reactivity, stability, and potential applications. For example, the stability of aminomethyl functionalized silanes and their sensitivity towards Si-C bond cleavage is discussed, highlighting the importance of stereochemical considerations in the synthesis and stability of silane derivatives .

Scientific Research Applications

Modification and Surface Treatment

Organo-silicon compounds, including organo-functional silanes, are utilized in various applications due to their ability to enhance material properties. In wood modification, for example, these compounds are applied to improve dimensional stability, durability, and fire resistance. They serve both for full impregnation treatments and surface treatments, showing excellent water repellent ability and weathering stability, making silicon-treated wood suitable for outdoor use (Mai & Militz, 2004). Similarly, in dentistry, silane coupling agents promote adhesion between resin composites and silica-based or silica-coated materials, overcoming the challenge of bonding in the wet oral environment, which is critical for the durability of dental restorations (Matinlinna, Lung, & Tsoi, 2018).

Catalysts and Nanoparticle Modification

Silane compounds, specifically chloropropyltriethoxysilane (CPTES), are used in the synthesis of catalysts from rice husk silica for various chemical reactions. This application demonstrates the versatility of silane compounds in enhancing the physical and catalytic properties of materials through surface modification techniques (Adam, Appaturi, & Iqbal, 2012).

Adhesion Promotion and Surface Coatings

Organosilanes act as effective adhesion promoters and additives in coatings, adhesives, and foams. They significantly improve bond strength to various substrates, including aluminum and mild steel, and enhance the compressive properties of syntactic foams, demonstrating the broad applicability of silanes in improving the interface between different materials (Walker, 1991).

Biomedical Applications

Silane-based coatings on metallic biomaterials are explored for biomedical implants to improve biocompatibility, corrosion resistance, and antimicrobial properties. These coatings aim to optimize the interface between implants and biological environments, showcasing the potential of silanes in enhancing the performance and longevity of medical devices (Somasundaram, 2018).

Composite and Aerogel Reinforcement

Silica aerogels, known for their lightweight and insulating properties, are mechanically reinforced with silane precursors. This method improves their strength and stiffness, making reinforced aerogels suitable for advanced thermal insulation applications in both terrestrial and aerospace domains (Maleki, Durães, & Portugal, 2014).

Safety And Hazards

Silane is a pyrophoric gas that needs to be handled with the utmost care and advanced equipment for safety purposes . Inappropriately many users have suffered from various serious accidents with silane . It is extremely flammable and catches fire spontaneously if exposed to air .

Future Directions

Future research directions in the area of silane compounds like “Silane, dichloroheptylmethyl-” include advancing IP-based fabrication processes and scientific and technology developments for both academic and industrial-oriented requirements .

properties

IUPAC Name

dichloro-heptyl-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2Si/c1-3-4-5-6-7-8-11(2,9)10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHKZPRSRNZHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885031
Record name Silane, dichloroheptylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, dichloroheptylmethyl-

CAS RN

18395-93-2
Record name Heptylmethyldichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18395-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloroheptylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018395932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dichloroheptylmethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, dichloroheptylmethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroheptylmethylsilane
Source European Chemicals Agency (ECHA)
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